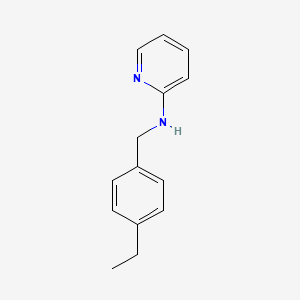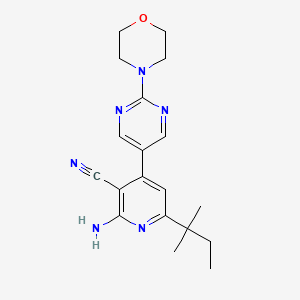![molecular formula C14H22ClNO3 B5297703 N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5297703.png)
N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride, also known as AEME, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and has been shown to have promising effects on various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride has been shown to have an effect on the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride can act as a partial agonist or antagonist depending on the experimental conditions. It has also been shown to have effects on other receptors such as the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is involved in the regulation of movement and reward. N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride has also been shown to decrease the activity of the prefrontal cortex, which is involved in executive function and decision-making. This suggests that N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride may have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride has several advantages as a research tool. It has a high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various neurological processes. N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also limitations to the use of N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride in lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. Additionally, its effects on other receptor systems such as the dopamine D2 receptor and the sigma-1 receptor may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride. One direction is the investigation of its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another direction is the study of its effects on other receptor systems such as the dopamine D2 receptor and the sigma-1 receptor. Additionally, the development of more selective and potent analogs of N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride may lead to the discovery of new drugs with potential therapeutic applications.
Synthesemethoden
The synthesis of N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride involves the reaction between 4-allyloxy-3-methoxybenzaldehyde and 2-methoxyethylamine hydrochloride in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization to obtain N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride in its hydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride has been studied for its potential therapeutic applications in various fields of research such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have an affinity for the serotonin 5-HT2A receptor and can act as a partial agonist or antagonist depending on the experimental conditions. This receptor is involved in various neurological processes such as mood regulation, perception, and cognition. N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride has also been shown to have effects on other receptors such as the dopamine D2 receptor and the sigma-1 receptor. These receptors are involved in the regulation of dopamine and glutamate neurotransmission, respectively.
Eigenschaften
IUPAC Name |
2-methoxy-N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-4-8-18-13-6-5-12(10-14(13)17-3)11-15-7-9-16-2;/h4-6,10,15H,1,7-9,11H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBKJFFXUGAEJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=C(C=C1)OCC=C)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5297634.png)

![1-(1-adamantyl)-3-[4-(allyloxy)phenyl]-2-propen-1-one](/img/structure/B5297646.png)
![5-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5297649.png)


![4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B5297678.png)

![7-(3,5-dimethylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5297694.png)
![4-{3-[4-(2,3-dihydro-1H-inden-5-yloxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5297698.png)
![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5297706.png)
![1-[7-(3-methylbut-2-enoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]piperidine-3-carbonitrile](/img/structure/B5297712.png)
![4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5297720.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5297727.png)